Cas no 2227686-96-4 ((1R)-3-amino-1-(1H-indol-3-yl)propan-1-ol)

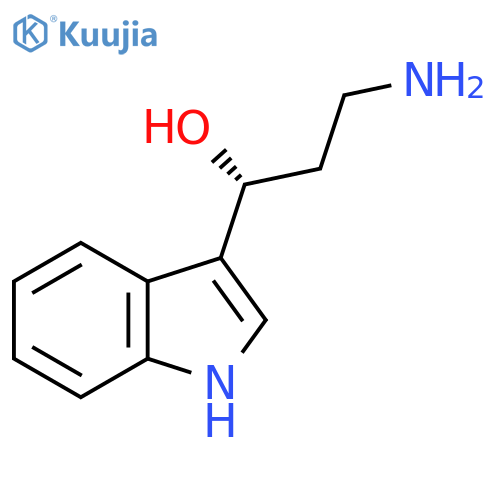

2227686-96-4 structure

商品名:(1R)-3-amino-1-(1H-indol-3-yl)propan-1-ol

(1R)-3-amino-1-(1H-indol-3-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1R)-3-amino-1-(1H-indol-3-yl)propan-1-ol

- 2227686-96-4

- EN300-1781594

-

- インチ: 1S/C11H14N2O/c12-6-5-11(14)9-7-13-10-4-2-1-3-8(9)10/h1-4,7,11,13-14H,5-6,12H2/t11-/m1/s1

- InChIKey: AINPXGMCAAJCRL-LLVKDONJSA-N

- ほほえんだ: O[C@H](CCN)C1=CNC2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 190.110613074g/mol

- どういたいしつりょう: 190.110613074g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 186

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 62Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

(1R)-3-amino-1-(1H-indol-3-yl)propan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1781594-0.1g |

(1R)-3-amino-1-(1H-indol-3-yl)propan-1-ol |

2227686-96-4 | 0.1g |

$1623.0 | 2023-09-20 | ||

| Enamine | EN300-1781594-0.5g |

(1R)-3-amino-1-(1H-indol-3-yl)propan-1-ol |

2227686-96-4 | 0.5g |

$1770.0 | 2023-09-20 | ||

| Enamine | EN300-1781594-0.25g |

(1R)-3-amino-1-(1H-indol-3-yl)propan-1-ol |

2227686-96-4 | 0.25g |

$1696.0 | 2023-09-20 | ||

| Enamine | EN300-1781594-10.0g |

(1R)-3-amino-1-(1H-indol-3-yl)propan-1-ol |

2227686-96-4 | 10g |

$7927.0 | 2023-06-02 | ||

| Enamine | EN300-1781594-1g |

(1R)-3-amino-1-(1H-indol-3-yl)propan-1-ol |

2227686-96-4 | 1g |

$1844.0 | 2023-09-20 | ||

| Enamine | EN300-1781594-0.05g |

(1R)-3-amino-1-(1H-indol-3-yl)propan-1-ol |

2227686-96-4 | 0.05g |

$1549.0 | 2023-09-20 | ||

| Enamine | EN300-1781594-2.5g |

(1R)-3-amino-1-(1H-indol-3-yl)propan-1-ol |

2227686-96-4 | 2.5g |

$3611.0 | 2023-09-20 | ||

| Enamine | EN300-1781594-5.0g |

(1R)-3-amino-1-(1H-indol-3-yl)propan-1-ol |

2227686-96-4 | 5g |

$5345.0 | 2023-06-02 | ||

| Enamine | EN300-1781594-10g |

(1R)-3-amino-1-(1H-indol-3-yl)propan-1-ol |

2227686-96-4 | 10g |

$7927.0 | 2023-09-20 | ||

| Enamine | EN300-1781594-1.0g |

(1R)-3-amino-1-(1H-indol-3-yl)propan-1-ol |

2227686-96-4 | 1g |

$1844.0 | 2023-06-02 |

(1R)-3-amino-1-(1H-indol-3-yl)propan-1-ol 関連文献

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

2227686-96-4 ((1R)-3-amino-1-(1H-indol-3-yl)propan-1-ol) 関連製品

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量